molecular formula C14H17N3O3S B1349047 (4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 337487-27-1

(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

Cat. No.: B1349047
CAS No.: 337487-27-1
M. Wt: 307.37 g/mol
InChI Key: KGAMZALMAUKYRZ-UHFFFAOYSA-N
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Description

(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid is a complex organic compound with the molecular formula C14H17N3O3S . This compound features a unique structure that includes a cyclohexyl group, a furan ring, and a triazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form a triazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAMZALMAUKYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354241
Record name {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337487-27-1
Record name {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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